molecular formula C12H10O2 B1330379 Methyl 2-naphthoate CAS No. 2459-25-8

Methyl 2-naphthoate

Cat. No.: B1330379
CAS No.: 2459-25-8
M. Wt: 186.21 g/mol
InChI Key: IODOXLXFXNATGI-UHFFFAOYSA-N
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Description

Methyl 2-naphthoate, also known as methyl naphthalene-2-carboxylate, is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a naphthalene ring system with a methyl ester functional group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-naphthoate can be synthesized through the esterification of 2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the following steps:

    Esterification: 2-naphthoic acid is reacted with methanol in the presence of an acid catalyst.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-naphthoic acid.

    Reduction: It can be reduced to form 2-naphthalenemethanol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: 2-naphthoic acid.

    Reduction: 2-naphthalenemethanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the metabolism of polycyclic aromatic hydrocarbons.

    Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-naphthoate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 1-naphthoate: Another ester derivative of naphthalene but with the ester group at the first position.

    2-Naphthoic acid: The carboxylic acid precursor to methyl 2-naphthoate.

    Methyl benzoate: A simpler aromatic ester with a single benzene ring.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its position on the naphthalene ring influences its reactivity in substitution reactions and its overall stability.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODOXLXFXNATGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179336
Record name 2-Naphthalenecarboxylic acid, methyl ester
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2459-25-8
Record name Methyl 2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, methyl ester
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Record name Methyl 2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, methyl ester
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Record name 2459-25-8
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Synthesis routes and methods I

Procedure details

For example, 4'-alkoxy-4-bromobiphenyl (17) is reacted with triphenylphosphin to obtain triphenylphosphonium salt of 4'-alkoxybiphenyl (21). The thus obtained triphenylphosphonium salt of 4'-alkoxybiphenyl (21) is reacted with 6-formyl-2-naphthalenecarboxylic acid methyl ester as a solution in such as methylene chloride and then the resulting compound is reacted with hydrogen in the presence of the reducing catalyst such as paradium carbon in a solvent such as tetrahydrofuran (THF) to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester. The resulting 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester is hydrolysised to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid (22).
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Synthesis routes and methods II

Procedure details

For example, 4'-alkoxy-4-bromobiphenyl (17) is reacted with triphenylphosphin to obtain triphenylphosphonium salt of 4'-alkoxybiphenyl (21). The thus obtained triphenylphosphonium salt of 41 -alkoxybiphenyl (21) is reacted with 6-formyl-2-naphthalenecarboxylic acid methyl ester as a solution in such as methylene chrolide and then the resulting compound is reacted with hydrogen in the presence of the reducing catalyst such as paradium carbon in a solvent such as tetrahydrofuran (THF) to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester. The resulting 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid methyl ester is hydrolysised to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid (22).
Name
triphenylphosphonium
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reactant
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41 -alkoxybiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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